Cas no 18445-71-1 ((2E)-4-Hydroxy-2-butenal)

(2E)-4-Hydroxy-2-butenal structure
(2E)-4-Hydroxy-2-butenal structure
Product Name:(2E)-4-Hydroxy-2-butenal
CAS No:18445-71-1
MF:C4H6O2
MW:86.0892415046692
CID:167037
PubChem ID:6441134
Update Time:2025-11-02

(2E)-4-Hydroxy-2-butenal Chemical and Physical Properties

Names and Identifiers

    • 2-Butenal, 4-hydroxy-,(2E)-
    • (E)-4-hydroxybut-2-enal
    • penitricin B
    • (2E)-4-hydroxybut-2-enal
    • 2-Butenal, 4-hydroxy-, (E)-
    • 4-Hydroxycrotonaldehyde
    • (E)-4-Hydroxy-2-butenal
    • 18445-71-1
    • DTXSID201346326
    • starbld0034236
    • 4-hydroxy-2-butenal
    • (2E)-4-Hydroxy-2-butenal
    • Inchi: 1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+
    • InChI Key: FXCMZPXXCRHRNK-OWOJBTEDSA-N
    • SMILES: OC/C=C/C=O

Computed Properties

  • Exact Mass: 86.03678
  • Monoisotopic Mass: 86.036779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 56.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.037
  • Boiling Point: 238.5°Cat760mmHg
  • Flash Point: 97.4°C
  • Refractive Index: 1.451
  • PSA: 37.3

(2E)-4-Hydroxy-2-butenal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H830820-100mg
(2E)-4-Hydroxy-2-butenal
18445-71-1
100mg
$ 150.00 2022-06-04
TRC
H830820-500mg
(2E)-4-Hydroxy-2-butenal
18445-71-1
500mg
$ 690.00 2022-06-04
TRC
H830820-1g
(2E)-4-Hydroxy-2-butenal
18445-71-1
1g
$ 1190.00 2022-06-04

Additional information on (2E)-4-Hydroxy-2-butenal

Exploring (2E)-4-Hydroxy-2-butenal (CAS No. 18445-71-1): Properties, Applications, and Research Insights

(2E)-4-Hydroxy-2-butenal, with the CAS number 18445-71-1, is an organic compound belonging to the class of α,β-unsaturated aldehydes. This molecule has garnered significant attention in biochemical and pharmaceutical research due to its unique structural features and reactivity. The E-configuration of the double bond at the 2-position and the presence of a hydroxyl group at the 4-position make it a versatile intermediate in synthetic chemistry. Researchers often explore its role in Maillard reactions, a hot topic in food science, where it contributes to flavor and aroma formation.

In recent years, the compound has been studied for its potential applications in biomedical research, particularly in understanding oxidative stress pathways. Its structural similarity to reactive carbonyl species (RCS) makes it a valuable model for investigating cellular damage mechanisms. With growing interest in antioxidant therapies and aging research, (2E)-4-Hydroxy-2-butenal serves as a critical tool for elucidating metabolic byproducts linked to chronic diseases. This aligns with trending searches on "natural aldehydes in metabolism" and "carbonyl stress biomarkers."

The synthesis of (2E)-4-Hydroxy-2-butenal typically involves the oxidation of furan derivatives or controlled dehydration of sugar precursors. Its high reactivity with nucleophiles, such as thiols and amines, has spurred innovations in bioconjugation techniques—a sought-after topic in drug development forums. Laboratories optimizing green chemistry protocols also investigate this compound, as users frequently search for "sustainable aldehyde synthesis" and "non-toxic crosslinkers."

Analytical methods like HPLC and GC-MS are commonly employed to characterize 18445-71-1, addressing queries about "aldehyde quantification in complex matrices." Stability studies reveal its sensitivity to light and heat, prompting storage recommendations under inert atmospheres—a detail often overlooked in academic discussions but highly relevant to industrial users searching for "handling labile aldehydes."

Beyond research, (2E)-4-Hydroxy-2-butenal finds niche applications in fragrance design, where its unsaturated backbone contributes to green, floral notes. Perfumers exploring "bio-based aroma chemicals" increasingly reference such molecules. Meanwhile, material scientists study its polymerization behavior for biodegradable plastics, connecting to popular searches on "eco-friendly polymer precursors."

Ongoing studies examine the compound's interactions with DNA repair enzymes, tapping into the booming interest in "small molecule modulators of epigenetics." Its ability to form adducts with biomolecules makes it a candidate for targeted drug delivery systems—a frequently Googled phrase in pharmaceutical circles. However, researchers emphasize controlled dosing, as evidenced by papers analyzing its concentration-dependent effects.

Environmental chemists monitor (2E)-4-Hydroxy-2-butenal as a potential air pollutant derivative from combustion processes, responding to public concerns about "indoor air quality markers." Advanced detection techniques like FTIR spectroscopy help track its atmospheric lifetime, addressing queries about "aldehyde degradation pathways." Such multidisciplinary relevance ensures the compound remains a high-impact research chemical across diverse fields.

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